molecular formula C5H10F2N2 B1490902 3-(Difluoromethyl)pyrrolidin-1-amine CAS No. 2097978-73-7

3-(Difluoromethyl)pyrrolidin-1-amine

Cat. No. B1490902
CAS RN: 2097978-73-7
M. Wt: 136.14 g/mol
InChI Key: XRRCJNWRIRXGPH-UHFFFAOYSA-N
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Description

“3-(Difluoromethyl)pyrrolidin-1-amine” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring’s saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidines can be achieved through various methods. One common method is the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles . Another method involves the construction of the ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring is characterized by its five-membered structure with a nitrogen atom. It is a saturated scaffold, meaning it has single bonds only, which allows for sp3 hybridization . This leads to a non-planar ring structure, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

Pyrrolidines can undergo various chemical reactions. For instance, they can be involved in 1,3-dipolar cycloaddition reactions with nitrogen-based 1,3-dipole azomethine ylides . They can also be functionalized, such as through the addition of a difluoromethyl group .

Scientific Research Applications

Antifungal Applications

The compound has been used in the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which have shown moderate to excellent antifungal activities . These amides were tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay .

Fungicide Development

The compound has been used in the development of novel highly efficient amide fungicides for crop protection . In particular, the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group has been the most outstanding acyl moiety group in recent years .

Structure-Activity Relationships (SAR) Studies

The compound has been used in SAR studies to develop a three-dimensional quantitative structure-activity relationship model for the compounds . This helps in understanding the relationship between the chemical structure of a molecule and its biological activity.

Molecular Docking Studies

The compound has been used in molecular docking studies. For instance, the carbonyl oxygen atom of a derivative of this compound could form hydrogen bonds towards the hydroxyl of TYR58 and TRP173 on Succinate Dehydrogenase (SDH) .

Synthesis of Novel Heterocycles

The compound has been used in the synthesis of three completely novel difluoromethylated heterocycles . These include 3-(difluoromethyl)-1-methylpyrazoline and 3-(difluoromethyl)-pyrrole with a carboxylic function in position 4 as well as 3-(difluoromethyl)-5-methylthiophene-2 .

Development of Commercial Fungicides

The compound has been used in the development of a number of excellent commercial fungicides such as isopyrazam, sedaxane, bixafen, fluxapyroxad, and benzovindiflupyr .

Safety and Hazards

The safety data sheet for a related compound, pyrrolidin-3-ol, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

Future Directions

The pyrrolidine ring and its derivatives continue to be of interest in drug discovery due to their versatile properties . Future research may focus on the design of new pyrrolidine compounds with different biological profiles . Additionally, the development of more efficient and selective methods for the synthesis and functionalization of pyrrolidines, such as the addition of a difluoromethyl group, is a promising area of research .

properties

IUPAC Name

3-(difluoromethyl)pyrrolidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F2N2/c6-5(7)4-1-2-9(8)3-4/h4-5H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRCJNWRIRXGPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethyl)pyrrolidin-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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